(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide
Overview
Description
Galantamine-d3 (hydrobromide) is a deuterated form of galantamine hydrobromide, a selective, reversible, and competitive inhibitor of acetylcholinesterase. This compound is primarily used in the treatment of mild to moderate dementia associated with Alzheimer’s disease. The deuterium substitution in Galantamine-d3 (hydrobromide) enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of galantamine hydrobromide typically involves the extraction of galantamine from botanical sources such as Galanthus nivalis, followed by its conversion to the hydrobromide salt. The process includes precipitation of galantamine hydrobromide from a mixture of alkaloids using aqueous hydrobromic acid in an alcohol solvent like ethanol . The deuterated form, Galantamine-d3 (hydrobromide), is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the galantamine molecule .
Industrial Production Methods
Industrial production of galantamine hydrobromide involves large-scale extraction from plant sources, followed by purification and crystallization processes. The hydrobromide salt is obtained by treating the purified galantamine with hydrobromic acid in a suitable solvent, such as ethanol, and then crystallizing the product .
Chemical Reactions Analysis
Types of Reactions
Galantamine-d3 (hydrobromide) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of galantamine can lead to the formation of galantamine N-oxide, while reduction can yield dihydrogalantamine .
Scientific Research Applications
Galantamine-d3 (hydrobromide) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of galantamine.
Biology: Employed in studies investigating the role of acetylcholinesterase inhibitors in biological systems.
Medicine: Used in preclinical and clinical research to develop new treatments for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the formulation of transdermal patches for the controlled release of galantamine in the treatment of Alzheimer’s disease
Mechanism of Action
Galantamine-d3 (hydrobromide) exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition increases the levels of acetylcholine, enhancing cholinergic neurotransmission. Additionally, galantamine acts as an allosteric modulator of nicotinic acetylcholine receptors, further enhancing cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
Rivastigmine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Unlike galantamine, rivastigmine also inhibits butyrylcholinesterase.
Donepezil: A selective acetylcholinesterase inhibitor with a longer duration of action compared to galantamine.
Uniqueness of Galantamine-d3 (hydrobromide)
Galantamine-d3 (hydrobromide) is unique due to its deuterium substitution, which enhances its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in studies involving the pharmacokinetics and metabolism of acetylcholinesterase inhibitors .
Properties
IUPAC Name |
(1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1/i2D3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-VKZDZIIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@@H](C[C@@H]4O2)O)C)C=C1.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.